Indium, tris(phenylmethyl)-

Description

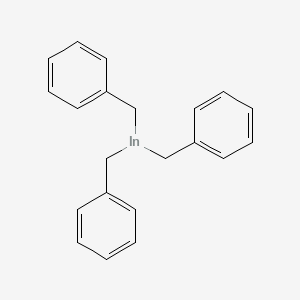

Indium, tris(phenylmethyl)- (In(CH2C6H5)3) is an organoindium compound featuring three benzyl (phenylmethyl) ligands coordinated to an indium(III) center. This compound belongs to the class of organometallic indium derivatives, which are notable for their applications in organic synthesis, catalysis, and materials science. The benzyl ligands confer unique steric and electronic properties, influencing reactivity and stability.

Properties

CAS No. |

125706-16-3 |

|---|---|

Molecular Formula |

C21H21In |

Molecular Weight |

388.2 g/mol |

IUPAC Name |

tribenzylindigane |

InChI |

InChI=1S/3C7H7.In/c3*1-7-5-3-2-4-6-7;/h3*2-6H,1H2; |

InChI Key |

VXYBQDNBICTYEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C[In](CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indium, tris(phenylmethyl)- typically involves the reaction of indium trichloride with phenylmethyl magnesium bromide (a Grignard reagent). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

InCl3+3PhCH2MgBr→In(PhCH2)3+3MgBrCl

Industrial Production Methods: While the laboratory synthesis of indium, tris(phenylmethyl)- is well-documented, its industrial production is less common due to the specialized conditions required. advancements in organometallic chemistry may pave the way for scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Indium, tris(phenylmethyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form indium(III) species.

Reduction: It can be reduced to form lower oxidation state indium compounds.

Substitution: The phenylmethyl groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halides, alkoxides, and amines can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indium(III) oxide, while substitution reactions can produce a variety of organoindium compounds.

Scientific Research Applications

Indium, tris(phenylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which indium, tris(phenylmethyl)- exerts its effects varies depending on the application:

Comparison with Similar Compounds

Indium(III) Tris(N-Methyl-N-Phenyldithiocarbamato)

- Formula : In[S2CN(Me)Ph]3

- Structure : Octahedral geometry with sulfur-based dithiocarbamate ligands.

- Properties : Exhibits higher thermal stability (decomposition >200°C) compared to tris(phenylmethyl)indium, which is likely more air- and moisture-sensitive due to weaker In-C bonds. Crystallographic data () reveal a distorted trigonal prismatic geometry, contrasting with the probable trigonal planar structure of tris(phenylmethyl)indium.

- Applications: Used as a precursor for indium sulfide nanomaterials .

Indium 2-Ethylhexanoate

Indium(III) Fluoride Trihydrate

- Formula : InF3·3H2O

- Structure: Inorganic fluoride with a hydrated lattice.

- Properties : High melting point (>600°C) and water solubility, unlike tris(phenylmethyl)indium, which is hydrophobic and thermally unstable at elevated temperatures.

- Applications: Used in optical coatings and electronics, contrasting with organoindium compounds’ roles in organic synthesis .

Comparative Data Table

Reactivity and Functional Differences

- Ligand Effects: Tris(phenylmethyl)indium’s benzyl ligands are stronger σ-donors but weaker π-acceptors compared to dithiocarbamates, leading to differences in redox behavior and Lewis acidity.

- Synthetic Utility : While In(CH2C6H5)3 may transfer benzyl groups in cross-coupling reactions (analogous to ’s indium iodide reagents), carboxylates and dithiocarbamates are more stable for materials synthesis.

- Stability: The inorganic InF3·3H2O is stable under ambient conditions, whereas organoindium compounds require inert atmospheres due to air sensitivity .

Toxicity and Handling Considerations

- Inorganic Salts: InF3·3H2O poses risks from fluoride ion release, whereas carboxylates and dithiocarbamates may have lower acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.